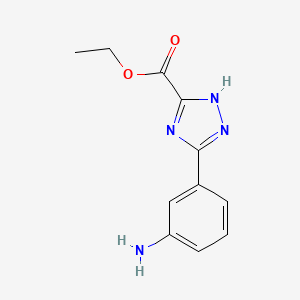

ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate

CAS No.:

Cat. No.: VC15839859

Molecular Formula: C11H12N4O2

Molecular Weight: 232.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N4O2 |

|---|---|

| Molecular Weight | 232.24 g/mol |

| IUPAC Name | ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H12N4O2/c1-2-17-11(16)10-13-9(14-15-10)7-4-3-5-8(12)6-7/h3-6H,2,12H2,1H3,(H,13,14,15) |

| Standard InChI Key | HOSCXFVRPNAASD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)N |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical components:

-

3-Aminophenyl group: A benzene ring substituted with an amine (-NH₂) at the meta position, conferring electron-donating effects and potential hydrogen-bonding capabilities .

-

1,2,4-Triazole ring: A five-membered heterocycle with two nitrogen atoms at positions 1 and 2, and a third at position 4. This arrangement creates distinct electronic environments, enabling interactions with biological targets or metal ions .

-

Ethyl ester group: A carboxylic acid derivative (-COOEt) that enhances lipophilicity, potentially improving membrane permeability in biological systems .

The planar triazole ring and aromatic phenyl group may engage in π-π stacking, while the amine and ester functionalities offer sites for hydrogen bonding and chemical modification.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₂ |

| Molecular Weight | 244.25 g/mol |

| Hydrogen Bond Donors | 2 (amine NH₂, triazole NH) |

| Hydrogen Bond Acceptors | 4 (triazole N, ester carbonyl O, two ether O) |

| LogP (Estimated) | 1.8–2.3 (moderate lipophilicity) |

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into three building blocks:

-

3-Aminophenyl azide: Likely synthesized via diazotization of 3-nitroaniline followed by azide substitution.

-

Ethyl propiolate: An alkyne ester serving as the dipolarophile in cycloaddition reactions.

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): A click chemistry approach to form the 1,2,4-triazole core .

Stepwise Synthesis

-

Preparation of 3-Aminophenyl Azide:

-

3-Nitroaniline undergoes diazotization with NaNO₂/HCl at 0–5°C.

-

Subsequent treatment with NaN₃ yields 3-azidophenylamine.

-

-

CuAAC Reaction:

-

Purification:

Table 2: Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (1:1) |

| Catalyst | CuSO₄·5H₂O (0.05 mmol) |

| Reducing Agent | Sodium ascorbate (0.2 mmol) |

| Reaction Time | 12–24 hours |

| Temperature | Room temperature |

Challenges and Future Directions

Stability Considerations

-

Ester Hydrolysis: The ethyl ester may undergo enzymatic or acidic hydrolysis to the carboxylic acid, altering bioavailability. Prodrug strategies could mitigate premature conversion.

-

Oxidative Degradation: The aryl amine is susceptible to oxidation, necessitating formulation under inert atmospheres.

Synthetic Optimization

-

Green Chemistry Approaches: Replacing Cu catalysts with Fe or Ru could reduce toxicity and improve sustainability.

-

Continuous Flow Synthesis: Microreactors may enhance reaction control and scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume